Xanthocillin

Übersicht

Beschreibung

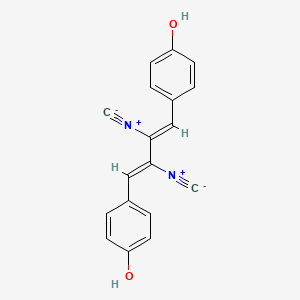

. It is notable for being the first natural product discovered to contain the isocyanide functional group. Xantocillin is characterized by its yellow crystalline appearance and has a chemical formula of C18H12N2O2 with a molar mass of 288.306 g/mol .

Wissenschaftliche Forschungsanwendungen

Xantocillin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Xantocillin wird als Modellverbindung in Studien zur Isocyanidchemie verwendet.

Biologie: In der biologischen Forschung wird Xantocillin auf seine antimikrobiellen Eigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von Xantocillin beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Einer der Schlüsselmechanismen ist seine Fähigkeit, an Kupferionen zu binden und so Kupfer-abhängige Enzyme in Bakterien zu stören. Diese Störung führt zur Hemmung des bakteriellen Wachstums und der Vermehrung . Zusätzlich wurde festgestellt, dass Xantocillin die Häm-Biosynthesewege angreift, was zu seiner antibakteriellen Aktivität beiträgt .

Wirkmechanismus

Target of Action

Xantocillin, also known as Xanthocillin X, primarily targets the heme biosynthesis pathway in bacteria . Heme is a crucial cofactor in many biological processes, and its biosynthesis is vital for bacterial survival. Xantocillin’s unique mechanism of action involves direct interaction with this pathway, making it a promising candidate for antibiotic development .

Mode of Action

Xantocillin binds to heme through its isonitrile functional groups . This binding prevents heme from fitting into its cognate enzyme pockets, leading to uncontrolled cofactor biosynthesis .

Biochemical Pathways

The primary biochemical pathway affected by Xantocillin is the heme biosynthesis pathway . By binding to heme, Xantocillin disrupts the normal function of this pathway, leading to an accumulation of porphyrins and corresponding stress, which has deleterious effects on bacterial viability .

Result of Action

The result of Xantocillin’s action is the effective killing of bacteria, including difficult-to-treat Gram-negative bacteria such as the critical priority pathogen Acinetobacter baumannii . By disrupting heme biosynthesis, Xantocillin induces stress in bacteria that ultimately leads to their death .

Action Environment

The environment can influence the action, efficacy, and stability of Xantocillin. For instance, the presence of metals in the environment can affect Xantocillin’s mechanism of action. Previous studies identified copper binding and disruption of copper-dependent enzymes as a mechanistic target of isonitrile compounds . .

Biochemische Analyse

Biochemical Properties

Xantocillin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in bacterial metabolism. One of the key interactions is with the enzyme porphobilinogen synthase, which is crucial for heme biosynthesis . Xantocillin binds to this enzyme, disrupting its function and leading to reduced heme production . This interaction results in the accumulation of porphyrins and subsequent stress on bacterial cells, ultimately inhibiting their growth . Additionally, Xantocillin has been shown to bind to copper-dependent enzymes, further contributing to its antibacterial activity .

Cellular Effects

Xantocillin exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts heme biosynthesis, leading to the accumulation of toxic intermediates and cell death . This disruption affects cell signaling pathways and gene expression, particularly those involved in stress responses and metabolic regulation . In mammalian cells, Xantocillin exhibits low toxicity, making it a promising candidate for therapeutic applications . Its impact on cellular metabolism includes the inhibition of key enzymes, leading to altered metabolic flux and reduced bacterial viability .

Molecular Mechanism

The molecular mechanism of Xantocillin involves its binding interactions with biomolecules and enzyme inhibition. Xantocillin binds to the active site of porphobilinogen synthase, preventing the enzyme from catalyzing the formation of porphobilinogen, a precursor in heme biosynthesis . This binding interaction is highly specific and results in the accumulation of porphyrins, which are toxic to bacterial cells . Additionally, Xantocillin’s ability to bind to copper-dependent enzymes further enhances its antibacterial activity by disrupting essential metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xantocillin have been observed to change over time. Xantocillin is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that Xantocillin maintains its antibacterial activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that Xantocillin’s effects on bacterial cells are rapid, with significant inhibition of growth observed within hours of exposure .

Dosage Effects in Animal Models

The effects of Xantocillin vary with different dosages in animal models. At low doses, Xantocillin effectively inhibits bacterial growth without causing significant toxicity to the host . At higher doses, some adverse effects have been observed, including mild toxicity and alterations in normal cellular functions . Threshold effects have been identified, where doses above a certain level result in diminished returns in terms of antibacterial efficacy and increased risk of toxicity .

Metabolic Pathways

Xantocillin is involved in several metabolic pathways, primarily those related to heme biosynthesis. By inhibiting porphobilinogen synthase, Xantocillin disrupts the normal flow of metabolites through the heme biosynthesis pathway . This disruption leads to the accumulation of porphyrins and other intermediates, which can have deleterious effects on bacterial cells . Additionally, Xantocillin’s interactions with copper-dependent enzymes suggest its involvement in copper metabolism and homeostasis .

Transport and Distribution

Within cells and tissues, Xantocillin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the bacterial cell membrane and intracellular compartments . Xantocillin’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules . This targeted distribution enhances its antibacterial efficacy by ensuring that it reaches the sites of infection .

Subcellular Localization

Xantocillin’s subcellular localization is critical for its activity and function. It is primarily localized to the cytoplasm and cell membrane of bacterial cells, where it exerts its antibacterial effects . The presence of targeting signals and post-translational modifications may direct Xantocillin to specific compartments within the cell, enhancing its ability to interact with key enzymes and disrupt metabolic processes . This precise localization is essential for its effectiveness as an antibiotic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Xantocillin can be synthesized through various chemical routes. One common method involves the chemical degradation and subsequent synthesis from simpler organic compounds. The structure of xantocillin, 1,4-(4-hydroxyphenyl)-butadiene-(1,3)-diisonitrile-(2,3), was established through chemical investigations .

Industrial Production Methods: Industrial production of xantocillin typically involves the cultivation of Penicillium notatum under controlled conditions. The fungus is grown in a nutrient-rich medium, and xantocillin is extracted from the culture using organic solvents. The compound is then purified through crystallization techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xantocillin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Isocyanid-Funktion ist besonders reaktiv und kann an einer Reihe von chemischen Umwandlungen beteiligt sein.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit Xantocillin verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Isocyanidgruppe zu erhalten .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Xantocillin entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von Xantocillin zur Bildung entsprechender Oxide führen, während die Reduktion Amine liefern kann .

Vergleich Mit ähnlichen Verbindungen

Xantocillin kann mit anderen isocyanidhaltigen Verbindungen wie Questiomycin A und U0126 verglichen werden. Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen .

Questiomycin A: Ein weiteres Isocyanid-Naturprodukt mit antimikrobiellen Eigenschaften.

U0126: Eine synthetische Verbindung, die ebenfalls die Isocyanidgruppe enthält.

Die Einzigartigkeit von Xantocillin liegt in seinen beiden Isocyanidgruppen und seinem breiten Spektrum an biologischen Aktivitäten, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMVKDUTYAGKEW-WHYMJUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018149 | |

| Record name | Xantocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-74-5, 11042-38-9 | |

| Record name | Xanthocillin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantocillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthocillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xantocillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xantocillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xantocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Z55VZ40D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.